4-((tert-Butoxycarbonyl)amino)-2,6-difluorobenzoic acid
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Overview
Description
4-((tert-Butoxycarbonyl)amino)-2,6-difluorobenzoic acid is a chemical compound that features a benzoic acid core substituted with a tert-butoxycarbonyl-protected amino group and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butoxycarbonyl)amino)-2,6-difluorobenzoic acid typically involves the protection of an amino group with a tert-butoxycarbonyl group, followed by the introduction of fluorine atoms onto the benzoic acid core. One common method involves the reaction of 2,6-difluorobenzoic acid with tert-butyl carbamate in the presence of a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((tert-Butoxycarbonyl)amino)-2,6-difluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used to introduce new functional groups.
Deprotection Reactions: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used for deprotection.
Major Products Formed
Substitution Reactions: Depending on the substituent introduced, products can vary widely, including new fluorinated aromatic compounds.
Deprotection Reactions: The primary product is the free amino acid derivative after removal of the tert-butoxycarbonyl group.
Scientific Research Applications
4-((tert-Butoxycarbonyl)amino)-2,6-difluorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((tert-Butoxycarbonyl)amino)-2,6-difluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group serves as a protecting group, allowing the compound to be selectively deprotected under controlled conditions, thereby revealing the active amino group. This active group can then interact with target molecules, influencing biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 4-((tert-Butoxycarbonyl)amino)butanoic acid
- 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid
- 4-((tert-Butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid
Uniqueness
4-((tert-Butoxycarbonyl)amino)-2,6-difluorobenzoic acid is unique due to the presence of both the tert-butoxycarbonyl-protected amino group and the two fluorine atoms on the benzoic acid core. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific synthetic and research applications .
Properties
Molecular Formula |
C12H13F2NO4 |
---|---|
Molecular Weight |
273.23 g/mol |
IUPAC Name |
2,6-difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C12H13F2NO4/c1-12(2,3)19-11(18)15-6-4-7(13)9(10(16)17)8(14)5-6/h4-5H,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
KTHQWYUKAAMGRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C(=C1)F)C(=O)O)F |
Origin of Product |
United States |
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